1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a chloropyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both nitrogen and chlorine atoms in its structure imparts unique chemical properties, making it a versatile molecule for various synthetic and application purposes.
Preparation Methods
The synthesis of 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloropyridine with a suitable pyrazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ continuous flow reactors to enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives
Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-tubercular agent and other medicinal applications.
Mechanism of Action
The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The molecular pathways involved often include binding to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds such as:
Chlorantraniliprole: Another compound with a chloropyridine moiety, used as an insecticide.
Cyantraniliprole: Similar to chlorantraniliprole but with a cyano group, also used in pest control.
1,3,4-Oxadiazole derivatives: These compounds share a similar pyrazole scaffold and are used in various agrochemical applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9ClN4 |
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Molecular Weight |
208.65 g/mol |
IUPAC Name |
1-[(3-chloropyridin-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H9ClN4/c10-9-4-12-2-1-7(9)5-14-6-8(11)3-13-14/h1-4,6H,5,11H2 |
InChI Key |
MVRBAUMOACENSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN2C=C(C=N2)N)Cl |
Origin of Product |
United States |
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